molecular formula C8H16O3 B15311692 4-Ethyl-3-hydroxyhexanoic acid

4-Ethyl-3-hydroxyhexanoic acid

Cat. No.: B15311692
M. Wt: 160.21 g/mol
InChI Key: BNBSKLOMIDOKJQ-UHFFFAOYSA-N
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Description

4-Ethyl-3-hydroxyhexanoic acid is an organic compound with the molecular formula C8H16O3. It is a derivative of hexanoic acid, featuring a hydroxyl group (-OH) at the third carbon and an ethyl group (-C2H5) at the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-3-hydroxyhexanoic acid can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyhexanoic acid with ethanol, followed by the introduction of an ethyl group at the fourth carbon. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo esterification and subsequent ethylation. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-hydroxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: 4-Ethyl-3-oxohexanoic acid or 4-Ethyl-3-carboxyhexanoic acid.

    Reduction: 4-Ethyl-3-hydroxyhexanol.

    Substitution: 4-Ethyl-3-chlorohexanoic acid or 4-Ethyl-3-aminohexanoic acid.

Scientific Research Applications

4-Ethyl-3-hydroxyhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with the viral life cycle . The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes required for viral replication.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyhexanoic acid: Lacks the ethyl group at the fourth carbon.

    4-Ethylhexanoic acid: Lacks the hydroxyl group at the third carbon.

    3-Hydroxy-4-methylhexanoic acid: Has a methyl group instead of an ethyl group at the fourth carbon.

Uniqueness

4-Ethyl-3-hydroxyhexanoic acid is unique due to the presence of both the hydroxyl group and the ethyl group, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of chemical reactions and potentially exhibit unique biological activities compared to its analogs.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

4-ethyl-3-hydroxyhexanoic acid

InChI

InChI=1S/C8H16O3/c1-3-6(4-2)7(9)5-8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

BNBSKLOMIDOKJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CC(=O)O)O

Origin of Product

United States

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